2-Cyclopropyldibenzo[b,d]furan
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Overview
Description
2-Cyclopropyldibenzo[b,d]furan is a heterocyclic organic compound that features a furan ring fused with two benzene rings and a cyclopropyl group attached to the furan ring. This compound is part of the dibenzofuran family, which is known for its aromatic properties and stability. Dibenzofurans are often used in various industrial applications due to their chemical robustness and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyldibenzo[b,d]furan typically involves the cyclization of substituted biphenyls or phenols. One common method includes the O-arylation reaction followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods: Industrial production of dibenzofuran derivatives often employs metal complex catalysis. The process may involve the use of palladium or nickel catalysts to facilitate the cyclization reactions. Photochemical methods have also been explored for the synthesis of dibenzofuran derivatives, providing an alternative route that can be more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyldibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Acyl chlorides in the presence of aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Halogenated Derivatives: Formed through halogenation reactions.
Acylated Derivatives: Formed through Friedel-Crafts acylation.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Cyclopropyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyldibenzo[b,d]furan involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis . The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Dibenzofuran: The parent compound with similar aromatic properties but without the cyclopropyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Contains an additional oxygen atom in the furan ring, leading to different chemical properties.
Uniqueness: 2-Cyclopropyldibenzo[b,d]furan is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12O |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-cyclopropyldibenzofuran |
InChI |
InChI=1S/C15H12O/c1-2-4-14-12(3-1)13-9-11(10-5-6-10)7-8-15(13)16-14/h1-4,7-10H,5-6H2 |
InChI Key |
WAEKKVGVKXAGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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